Product packaging for 5-(Benzyloxy)-2-methylpyrimidin-4(3h)-one(Cat. No.:CAS No. 60438-04-2)

5-(Benzyloxy)-2-methylpyrimidin-4(3h)-one

Cat. No.: B13094674
CAS No.: 60438-04-2
M. Wt: 216.24 g/mol
InChI Key: PHAFSNGPAABGOE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This pyrimidin-4(3H)-one derivative is characterized by a benzyloxy substituent at the 5-position and a methyl group at the 2-position of the pyrimidine ring, a core structure known for its significant utility in medicinal and synthetic chemistry . The compound serves as a versatile and high-value building block in organic synthesis. Its structure, featuring multiple functional groups, makes it a key intermediate for constructing more complex heterocyclic systems. Researchers utilize this scaffold in the synthesis of novel compounds for various research applications, including the development and structure-activity relationship (SAR) study of new molecular entities . The benzyl-protecting group can be selectively manipulated, allowing for further functionalization of the core pyrimidine structure and enabling access to a diverse chemical space . This product is supplied with a guaranteed assay of greater than 95% purity . It is intended for research and development purposes in a controlled laboratory environment. This compound is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B13094674 5-(Benzyloxy)-2-methylpyrimidin-4(3h)-one CAS No. 60438-04-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60438-04-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-methyl-5-phenylmethoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O2/c1-9-13-7-11(12(15)14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)

InChI Key

PHAFSNGPAABGOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Benzyloxy 2 Methylpyrimidin 4 3h One and Analogous Structures

Strategies for the Construction of the Pyrimidinone Ring System

The formation of the pyrimidinone core is a fundamental step in the synthesis of the target compound. Various strategies, including classical cyclocondensation reactions and modern multi-component approaches, are employed to achieve this.

Cyclocondensation reactions are a cornerstone of pyrimidine (B1678525) synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org These reactions proceed through the formation of new carbon-nitrogen bonds to close the heterocyclic ring. For instance, the reaction of β-keto esters with amidines, often promoted by ultrasound irradiation, can yield highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org The resulting pyrimidinol can then be further functionalized.

A well-known example of cyclocondensation is the Biginelli reaction, a one-pot synthesis that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govresearchgate.net This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones, which can be subsequently oxidized to the corresponding pyrimidinones (B12756618). nih.gov A variety of catalysts, including strontium chloride hexahydrate and ceric ammonium (B1175870) nitrate, have been employed to improve the efficiency of the Biginelli reaction. nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidinones from three or more starting materials in a single step. mdpi.comresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of pyrimidine derivatives. For example, a regioselective, iridium-catalyzed MCR of amidines with up to three different alcohols can produce highly substituted pyrimidines. nih.gov This process involves a sequence of condensation and dehydrogenation steps. nih.gov Another approach involves the [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source. organic-chemistry.org Additionally, pyrimidines can be synthesized from ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal (B89532) in a facile three-component tandem reaction promoted by NH4I. organic-chemistry.org

Regioselective Installation of the Benzyloxy Group at the C-5 Position

Introducing the benzyloxy group specifically at the C-5 position of the pyrimidinone ring requires careful regiocontrol. This is often achieved through the etherification of a precursor already containing a hydroxyl group at the desired position or by direct benzylation of the pyrimidinone scaffold.

One effective strategy involves starting with a precursor that already possesses a hydroxyl group at a position that will become the C-5 of the pyrimidinone ring. Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) and its derivatives are valuable starting materials in this regard. nih.govresearchgate.net The hydroxyl group at the 5-position of kojic acid can be selectively protected, often as a benzyl (B1604629) ether, before the pyranone ring is converted into the pyrimidinone ring.

The synthesis of kojic acid esters and ethers has been extensively studied. nih.govhibiscuspublisher.com For instance, the 5-hydroxy group of kojic acid can be methylated, demonstrating the feasibility of etherification at this position. nih.gov Enzymatic methods have also been explored for the regioselective acylation and esterification of kojic acid, which could potentially be adapted for benzylation. mdpi.com

Direct benzylation of a pre-formed pyrimidinone ring bearing a hydroxyl group at the C-5 position is another viable route. This approach relies on the differential reactivity of the hydroxyl groups and ring nitrogens. Nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrimidines can also be employed to introduce a benzyloxy group. mdpi.com

For instance, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves a nucleophilic substitution reaction between 4-cyanophenol and benzyl bromides to form a benzyloxy linkage. nih.gov Similar strategies can be adapted for pyrimidinone systems. The choice of base and solvent is crucial for achieving high regioselectivity in such alkylation reactions. nih.gov

Introduction of the Methyl Group at the C-2 Position

The methyl group at the C-2 position of the pyrimidinone ring is typically introduced by using a methyl-containing building block during the ring-forming reaction. Acetamidine (B91507) is a common and effective reagent for this purpose. When acetamidine is used in a cyclocondensation reaction with a suitable 1,3-dicarbonyl precursor, the methyl group becomes incorporated at the C-2 position of the resulting pyrimidinone.

For example, the synthesis of 2-methyl-4(3H)-quinazolinone, a related heterocyclic system, has been achieved through the reaction of 2-aminobenzamides with acetic anhydride. researchgate.net This demonstrates the principle of incorporating the C-2 methyl group from a suitable acyl or amidine precursor. The use of acetamidine hydrochloride in condensation reactions is a well-established method for the synthesis of 2-methylpyrimidines. wikipedia.org

The table below summarizes the key reagents and their roles in the synthesis of 5-(benzyloxy)-2-methylpyrimidin-4(3H)-one.

Table 1: Key Reagents and Their Functions in the Synthesis

Reagent/Building Block Function Relevant Section(s)
β-Keto esters 1,3-Dicarbonyl component for pyrimidinone ring formation 2.1.1, 2.1.2
Acetamidine Source of the C-2 methyl group and N-C-N fragment 2.1.1, 2.3
Urea/Thiourea N-C-N component in Biginelli-type reactions 2.1.1
Aldehydes Carbonyl component in Biginelli-type reactions 2.1.1, 2.1.2
Kojic Acid Hydroxylated precursor for C-5 benzyloxy group 2.2.1
Benzyl Halides (e.g., Benzyl Bromide) Benzylating agent for introducing the benzyloxy group 2.2.2
Various Catalysts (Acid, Base, Metal) Promote cyclocondensation and multi-component reactions 2.1.1, 2.1.2

Strategies for Methyl Group Incorporation during Ring Closure

The most direct method for installing the methyl group at the C-2 position of the pyrimidinone ring is through the selection of appropriate starting materials for the cyclization reaction. This approach involves the condensation of a three-carbon building block with a reagent that already contains the required methyl group.

A prevalent strategy involves the use of amidines in pyrimidine synthesis. nih.govorganic-chemistry.org Specifically, acetamidine hydrochloride can be reacted with a suitably substituted β-ketoester or a related 1,3-dicarbonyl equivalent. In the context of this compound, the reaction would typically involve a derivative of 2-(benzyloxy)malonic acid or its synthetic equivalent. The acetamidine provides the N-C-N fragment, with the methyl group already attached to the carbon atom that will become the C-2 position of the final pyrimidinone ring. This base-promoted intermolecular condensation-cyclization is an efficient way to construct the core heterocyclic structure with the desired C-2 substituent in a single synthetic operation. organic-chemistry.org

Table 1: Key Reagents for Ring Closure Methyl Group Incorporation

Reagent Class Specific Example Role in Synthesis
Amidines Acetamidine Provides the N-C(CH₃)-N fragment for the pyrimidinone ring.

This method is advantageous due to its atom economy and the direct formation of the target scaffold. The reaction conditions can often be tuned by the choice of base and solvent to optimize the yield of the cyclized product. researchgate.net

Post-Cyclization Methylation Techniques

An alternative to direct incorporation is the methylation of a pre-formed pyrimidinone ring that is unsubstituted at the C-2 position. This approach is less common for introducing a simple methyl group but is a valid strategy, particularly if the C-2 unsubstituted precursor is more readily available.

This process would typically involve a 5-(benzyloxy)pyrimidin-4(3H)-one intermediate. The methylation can be achieved using various methylating agents. Common reagents for such transformations include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a suitable base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the pyrimidinone ring system, creating a nucleophilic species that then reacts with the methylating agent.

However, a significant challenge in the post-cyclization of pyrimidinones is regioselectivity. Alkylation can potentially occur at multiple sites, including the nitrogen atoms (N-1 and N-3) and the oxygen atom (O-4), in addition to any reactive carbon positions. nih.gov Solvent choice can play a crucial role in directing the site of alkylation; for instance, reactions in THF often favor alkylation at one nitrogen position, while DMSO can reverse this selectivity. nih.gov Therefore, achieving selective C-2 methylation would likely require a more complex, multi-step strategy involving protection of other reactive sites or activation of the C-2 position, for example, by converting it into a good leaving group first.

Synthesis of Structural Analogues and Derivatives of this compound

The this compound scaffold serves as a template for the generation of a wide array of derivatives. Modifications can be introduced at several positions, including the N-3 nitrogen, the benzyloxy phenyl ring, and the C-2 position, leading to compounds with diverse properties.

Modifications at the N-3 Position (e.g., N-Alkylation)

The nitrogen atom at the N-3 position of the pyrimidin-4(3H)-one ring is a common site for derivatization, most frequently through N-alkylation. This modification is typically achieved by treating the parent pyrimidinone with an alkylating agent in the presence of a base.

The reaction generally involves deprotonation of the N-3 amide proton using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF. The resulting anion then acts as a nucleophile, attacking the electrophilic alkylating agent, such as an alkyl halide (e.g., benzyl bromide) or a tosylate. mdpi.combeilstein-journals.org This process leads to the formation of a new carbon-nitrogen bond at the N-3 position. The choice of solvent and base can be critical for achieving high yields and regioselectivity, as competitive O-alkylation at the C-4 oxygen can sometimes occur. nih.gov

Table 2: Conditions for N-3 Alkylation of Pyrimidinone-like Scaffolds

Alkylating Agent Base Solvent Typical Outcome
Benzyl Bromide K₂CO₃ DMF N-3 benzylation mdpi.com
Alkyl Bromide NaH THF N-1 selective alkylation in some systems beilstein-journals.org

Substitutions on the Benzyloxy Phenyl Ring

Introducing substituents onto the phenyl ring of the benzyloxy group is a key strategy for creating analogues. This is most effectively accomplished by utilizing a substituted benzyl halide during the initial synthesis of the starting materials.

For example, in a synthetic route that involves the O-benzylation of a 5-hydroxypyrimidine (B18772) precursor, one can use a variety of commercially available or synthetically prepared substituted benzyl bromides or benzyl chlorides. This allows for the incorporation of a wide range of functional groups, including electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, nitro), at various positions (ortho, meta, para) on the phenyl ring. A one-pot, multi-component reaction involving substituted benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) has been used to create a library of pyrimido[4,5-b]quinolines with diverse substituents on the benzyloxy phenyl ring. semanticscholar.org This demonstrates the feasibility of incorporating this diversity early in the synthetic sequence.

Derivatization at the C-2 Position (e.g., introduction of heterocyclic moieties)

While the parent compound contains a methyl group at the C-2 position, this site offers significant opportunities for introducing greater structural diversity, such as aryl or heterocyclic moieties. This is typically achieved by modifying the ring-closure strategy. Instead of using acetamidine, other amidines bearing the desired substituent can be employed.

For instance, to introduce an aryl group, an arylamidine (e.g., benzamidine) would be used in the condensation reaction with the 1,3-dicarbonyl component. This approach has been used to prepare 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones. researchgate.net Similarly, heterocyclic moieties can be introduced by using a heterocycle-containing amidine. This modular approach allows for the synthesis of a large library of C-2 substituted pyrimidinones by simply varying the amidine reactant. organic-chemistry.org

Alternatively, a C-2 functional group that can serve as a handle for further reactions, such as a chloro or methylthio group, can be installed. These groups can then be displaced by various nucleophiles or engaged in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach a wide range of substituents, including complex heterocyclic systems. nih.gov

Utilization of Pyranone Intermediates (e.g., Benzylmaltol) in Pyridinone and Pyrimidinone Synthesis

Pyranones are versatile intermediates that can be converted into other heterocyclic systems, including pyridinones and pyrimidinones, through ring-transformation reactions. Benzylmaltol (3-(benzyloxy)-2-methyl-4H-pyran-4-one) is a key example of such a precursor.

The conversion of a pyranone like benzylmaltol into a pyridinone is typically achieved by reaction with ammonia (B1221849) or a primary amine. The reaction proceeds via a ring-opening of the pyranone by the amine, followed by intramolecular condensation and dehydration to form the pyridinone ring. This strategy effectively replaces the ring oxygen of the pyranone with a nitrogen atom.

To synthesize a pyrimidinone from a pyranone intermediate, a reagent that can provide the N-C-N fragment is required. While less common than the conversion to pyridinones, reactions with reagents like urea or guanidine (B92328) under specific conditions could potentially lead to the formation of a pyrimidinone ring system. This would involve a more complex ring-opening and recyclization cascade. Such transformations are powerful tools in heterocyclic chemistry for converting readily available pyranone scaffolds into more complex nitrogen-containing heterocycles.

Catalytic Approaches in Pyrimidinone Synthesis

The synthesis of pyrimidinone cores, including structures analogous to this compound, frequently employs catalytic strategies to improve reaction efficiency and selectivity. A variety of catalysts have been documented for the construction of the pyrimidinone ring system through different reaction pathways, such as multicomponent reactions and cyclocondensations.

For instance, the Biginelli reaction and similar multicomponent strategies are common for creating dihydropyrimidinones, which can be precursors to pyrimidinones. Catalysts for these reactions are often Lewis acids or protic acids. One notable example is the use of KSF montmorillonite, a solid acid catalyst, in the synthesis of 5-alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones. This heterogeneous catalyst offers advantages such as ease of handling, low cost, and environmental friendliness due to the elimination of metal waste. mdpi.com

Ruthenium complexes have also been employed in the acceptor-less dehydrogenative coupling of benzamidines and alcohols to furnish luminescent pyrimidines, showcasing the utility of transition metal catalysis in forming the pyrimidine scaffold. nih.gov Furthermore, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective in the synthesis of complex fused pyrimidine systems, such as pyrimido[4,5-b]quinolines that incorporate a benzyloxy moiety. semanticscholar.org The choice of catalyst is crucial and often depends on the specific substrates and the desired reaction pathway.

Table 1: Overview of Catalytic Approaches in Pyrimidinone and Analog Synthesis

Catalyst Type Example Catalyst Reaction Type Relevant Analogs Reference
Solid Acid KSF Montmorillonite Biginelli-type reaction 5-Alkoxycarbonyl-dihydropyrimidinones mdpi.com
Transition Metal Ruthenium Hydrido Chloride Complex Dehydrogenative Coupling Substituted Pyrimidines nih.gov
Organocatalyst DABCO Multicomponent Condensation Benzyloxy-containing Pyrimido[4,5-b]quinolines semanticscholar.org
Lewis/Protic Acids Various (e.g., Ln(OTf)3, HCOOH) Cyclocondensation Dihydropyrimidinones researchgate.net

Optimization of Reaction Conditions for Enhanced Yields and Purity

Achieving optimal yields and high purity of this compound and related compounds necessitates a systematic approach to the optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of solvent, reaction temperature, concentration of reactants, nature of the base or acid catalyst, and reaction time.

The process of optimization is often guided by monitoring the reaction progress through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A common strategy involves the one-factor-at-a-time (OFAT) approach, where a single parameter is varied while others are kept constant to determine its effect on the reaction outcome. For example, in the synthesis of related heterocyclic systems, various solvents such as acetonitrile, water, and methanol (B129727) have been screened, with the optimal choice depending on substrate solubility and reactivity. researchgate.netscielo.br

Temperature is another critical factor; while some reactions proceed efficiently at room temperature, others may require heating to overcome activation energy barriers. However, excessively high temperatures can lead to the formation of byproducts, thus reducing the purity of the final compound. The choice and amount of a base or other additives can also be pivotal. For instance, in the synthesis of N-arylsulfonylimines, the addition of pyridine (B92270) as a base was found to be essential for the success of the oxidation reaction. researchgate.net Similarly, the examination of different bases like cesium carbonate (Cs₂CO₃) has been shown to significantly impact the yield of cyclization reactions. researchgate.net The duration of the reaction is also carefully controlled to ensure complete conversion of starting materials without promoting the degradation of the product. scielo.br

Table 2: Parameters for Optimization in Pyrimidinone Synthesis

Parameter Variables Explored Desired Outcome Example Reference
Solvent Acetonitrile, Methanol, Water, Toluene Improved yield and selectivity researchgate.netscielo.br
Temperature Room Temperature to Reflux Increased reaction rate, minimized byproducts researchgate.net
Catalyst/Additive Different bases (e.g., Pyridine, Cs₂CO₃), oxidants Enhanced catalytic activity and product yield researchgate.netresearchgate.net
Reaction Time Hours to Days Complete conversion, prevention of product degradation scielo.br

Purification Techniques for Synthesized Compounds

The isolation and purification of this compound and its analogs from crude reaction mixtures are critical steps to obtain materials of high purity suitable for further use. The selection of the purification method depends on the physical and chemical properties of the compound, such as its solubility, polarity, and crystallinity, as well as the nature of the impurities present.

Recrystallization is a widely used technique for purifying solid compounds. rochester.edu The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures. nih.gov Common solvents used for the recrystallization of pyrimidinone derivatives include ethanol, methanol, and mixtures of solvents like n-hexane/ethyl acetate (B1210297). researchgate.netnih.gov For compounds with poor solubility in common organic solvents, more specialized techniques like diffusion crystallization may be employed. This involves dissolving the compound in a solvent in which it is soluble (e.g., DMF or DMSO) and allowing a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, promoting the growth of pure crystals. researchgate.net

Chromatography is another cornerstone of purification in organic synthesis. Flash column chromatography using silica (B1680970) gel is a standard method for separating the desired product from byproducts and unreacted starting materials based on differences in polarity. rsc.org The selection of an appropriate eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), is crucial for achieving good separation. The progress of the separation is monitored by TLC.

In some cases, a simple washing procedure can be effective for removing certain impurities. For example, washing the crude product with water can remove inorganic salts, while washing with a non-polar solvent can remove non-polar impurities from a more polar product. semanticscholar.orgnih.gov After purification, the purity of the compound is typically assessed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Table 3: Common Purification Techniques for Pyrimidinone Derivatives

Technique Description Typical Solvents/Materials Reference
Recrystallization Purification of solids based on differential solubility. Ethanol, Methanol, n-Hexane/Ethyl Acetate researchgate.netrochester.edunih.gov
Diffusion Crystallization Crystal growth for poorly soluble compounds by slow diffusion of an anti-solvent. DMF/DCM, DMSO/Cyclohexane researchgate.net
Flash Column Chromatography Separation based on polarity differences using a stationary phase (silica gel) and a mobile phase (eluent). Silica Gel, Hexane/Ethyl Acetate, Dichloromethane/Methanol rsc.org
Washing/Trituration Removal of soluble impurities by rinsing the solid product with a suitable solvent. Water, Ethanol, Acetone, Diethyl Ether semanticscholar.orgnih.gov

Chemical Reactivity and Transformational Chemistry of 5 Benzyloxy 2 Methylpyrimidin 4 3h One

Reactivity Profile of the Pyrimidinone Core

The pyrimidinone ring is an electron-deficient (π-deficient) heterocyclic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic fundamentally governs its reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. slideshare.net

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyrimidine (B1678525) ring is generally difficult due to its π-deficient nature. The nitrogen atoms withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles. researchgate.net However, the reactivity can be significantly influenced by the substituents present on the ring.

In 5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one, the benzyloxy group at the C5 position is an activating group, donating electron density to the ring via its oxygen lone pair through resonance. This activating effect counteracts the deactivating effect of the ring nitrogens to some extent. Electrophilic substitution, when forced, is predicted to occur at the C6 position, which is ortho to the activating benzyloxy group and is the most electron-rich carbon atom available for such a reaction. The C5 position is already substituted, and the C2 and C4 positions are highly electron-deficient.

Common electrophilic substitution reactions and their predicted outcomes are summarized below:

Reaction TypeReagentsPredicted Major Product
Halogenation Br₂, FeBr₃6-Bromo-5-(benzyloxy)-2-methylpyrimidin-4(3H)-one
Nitration HNO₃, H₂SO₄5-(Benzyloxy)-2-methyl-6-nitropyrimidin-4(3H)-one
Sulfonation Fuming H₂SO₄5-(Benzyloxy)-2-methyl-4-oxo-3,4-dihydropyrimidine-6-sulfonic acid
Friedel-Crafts RCOCl, AlCl₃Generally not feasible due to N-acylation and ring deactivation.

This table is based on established principles of electrophilic aromatic substitution on substituted pyrimidines. Specific experimental validation for this compound may vary.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient rings like pyrimidine. byjus.comwikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com For a successful SNAr reaction, two key features are typically required: the presence of a good leaving group (such as a halide or sulfonyl group) and activation by electron-withdrawing groups. byjus.com

The parent compound, this compound, does not possess a suitable leaving group on the pyrimidine core. Therefore, direct nucleophilic substitution is not a primary reaction pathway. However, if the molecule is first functionalized to introduce a leaving group, subsequent SNAr reactions become highly probable. For instance, if a halogen were introduced at the C6 position (via electrophilic substitution), it could be displaced by various nucleophiles.

Furthermore, the C2 and C4 positions are inherently activated towards nucleophilic attack. While the C4 position is a carbonyl, the C2 position could be made susceptible to substitution if the methyl group were replaced with a better leaving group, such as a methylsulfonyl moiety. Studies on 2-sulfonylpyrimidines have shown them to be highly reactive and selective electrophiles for S-arylation of thiols, underscoring the potential for nucleophilic substitution at this position. nih.govacs.org

Chemical Transformations Involving the Benzyloxy Moiety

The benzyloxy group serves as a versatile handle for various chemical transformations, most notably as a protecting group for the C5-hydroxyl function that can be removed under specific conditions.

Selective Debenzylation and Hydrogenolysis Procedures

The removal of the benzyl (B1604629) group to unmask the 5-hydroxy functionality is a common and crucial transformation. Catalytic hydrogenolysis is the most frequently employed method for this purpose. nacatsoc.org This reaction involves the cleavage of the C-O bond of the benzyl ether using hydrogen gas in the presence of a metal catalyst. researchgate.net Palladium on carbon (Pd/C) is the most common catalyst, but others such as palladium hydroxide (B78521) on carbon (Pearlman's catalyst) can be more effective for recalcitrant substrates. researchgate.net

Alternatively, transfer hydrogenolysis offers a milder and often more convenient method that avoids the use of pressurized hydrogen gas. In this procedure, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. researchgate.net

MethodCatalystHydrogen SourceTypical Solvent(s)Key Features
Catalytic Hydrogenolysis 10% Pd/CH₂ (gas, 1-50 atm)Ethanol, Methanol (B129727), EtOAcStandard, highly efficient method. nih.gov
Catalytic Hydrogenolysis Pd(OH)₂/CH₂ (gas)VariousPearlman's catalyst; often more active and less prone to catalyst poisoning. researchgate.net
Transfer Hydrogenolysis 10% Pd/CFormic acid / Ammonium (B1175870) formateMethanol, EthanolAvoids use of H₂ gas; reaction proceeds at room temp. or with gentle heating. organic-chemistry.org
Transfer Hydrogenolysis ARP-PdTetrahydroxydiboron (B₂(OH)₄)WaterGreen chemistry approach using a water-compatible catalyst and hydrogen source. researchgate.net

Upon successful debenzylation, this compound is converted to 5-Hydroxy-2-methylpyrimidin-4(3H)-one.

Oxidative and Reductive Transformations of the Benzyl Ether

Beyond complete cleavage, the benzyloxy group can undergo other transformations.

Oxidative Transformations: Oxidative cleavage provides an alternative to hydrogenolysis for debenzylation. This is particularly useful when other functional groups in the molecule are sensitive to reduction. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective for oxidizing benzyl ethers, especially those attached to electron-rich systems. researchgate.net The reaction proceeds via hydride abstraction from the benzylic carbon, followed by hydrolysis of the resulting oxocarbenium ion to yield 5-hydroxy-2-methylpyrimidin-4(3H)-one and benzaldehyde. organic-chemistry.orgacs.org Other oxidative systems, such as those using ozone or in situ generated o-iodoxybenzoic acid (IBX), can also achieve this transformation. organic-chemistry.orgproquest.com

Reductive Transformations: While hydrogenolysis cleaves the C-O bond, other reductive methods can transform the aromatic ring of the benzyl group itself. The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol co-solvent, can reduce the phenyl ring to a 1,4-cyclohexadiene (B1204751) derivative. youtube.com This reaction does not cleave the ether linkage, thus providing a method to modify the benzyloxy group into a cyclohexadienylmethoxy group, which may have different chemical properties or serve as a precursor for further synthesis.

Reactions at the Methyl Group (e.g., Functionalization)

The methyl group at the C2 position of the pyrimidinone ring is not inert. Its protons are acidic due to the electron-withdrawing effect of the adjacent ring nitrogen atoms, which can stabilize a resulting carbanion (anion) by resonance. This acidity allows for deprotonation with a strong base (e.g., lithium diisopropylamide (LDA), sodium hydride) to form a nucleophilic anion.

This nucleophile can then react with various electrophiles, providing a powerful method for C-C bond formation at the C2 position. A classic example of this reactivity is the Aldol condensation with aldehydes or ketones. wikipedia.orglibretexts.org In this reaction, the deprotonated 2-methyl group adds to the carbonyl carbon of an aldehyde or ketone. The initial adduct is a β-hydroxyalkyl derivative, which often dehydrates upon heating or under acidic/basic conditions to yield a C2-styryl or related conjugated system. masterorganicchemistry.com

Generalized Aldol-type Condensation:

Deprotonation: this compound reacts with a strong base to form the corresponding C2-anion.

Nucleophilic Addition: The anion attacks an aldehyde (R-CHO), forming a β-hydroxyalkyl intermediate.

Dehydration (optional): The intermediate eliminates water to form the conjugated product, 5-(Benzyloxy)-2-(2-R-vinyl)pyrimidin-4(3H)-one.

This reactivity allows for the extension of the carbon skeleton and the introduction of new functional groups, significantly increasing the synthetic utility of the parent molecule.

Annulation and Fusion Reactions for Polycyclic Pyrimidine Derivatives

The pyrimidinone scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. nih.gov Annulation and fusion reactions involving the pyrimidine ring typically proceed through the formation of new rings by leveraging the reactivity of the nitrogen atoms and the carbon atoms of the pyrimidine core. For this compound, the presence of the enone-like system within the pyrimidinone ring and the potential for functionalization of the methyl group offer several avenues for constructing polycyclic derivatives.

Generally, the synthesis of fused pyrimidines can be achieved through various strategies, including multicomponent reactions and cyclocondensation reactions. nih.govnih.gov Pyrimidinones (B12756618) can act as dinucleophiles in reactions with bifunctional electrophiles to construct a new fused ring. nih.gov For instance, the reaction of a pyrimidinone with a β-dicarbonyl compound or its equivalent can lead to the formation of a pyridopyrimidine core. nih.gov

While specific examples for this compound are not readily found in the literature, a plausible strategy for its use in annulation reactions could involve the initial activation of the C6 position or the N1 and N3 positions. The electron-donating nature of the benzyloxy group at C5 would influence the electron density of the ring, potentially affecting the regioselectivity of these reactions.

Below is a table summarizing general methods for the synthesis of fused pyrimidines that could potentially be adapted for this compound.

Reaction TypeReactantsFused SystemReference
CyclocondensationAminopyrimidine and α,β-unsaturated carbonyl compoundPyrido[2,3-d]pyrimidine nih.gov
Multicomponent ReactionPyrimidine derivative, aldehyde, and active methylene (B1212753) compoundVarious fused pyrimidines nih.gov
CycloadditionPyrimidine acting as a diene or dienophileVarious fused systems mdpi.com

It is important to note that the specific reaction conditions, such as the choice of catalyst and solvent, would need to be optimized to achieve the desired polycyclic pyrimidine derivatives from this compound.

Stereoselective Synthetic Approaches for Chiral Analogs

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the context of medicinal chemistry where the chirality of a molecule can profoundly impact its biological activity. daneshyari.comresearchgate.net For a molecule like this compound, which is achiral, the introduction of chirality would require reactions that create new stereocenters in a controlled manner.

Stereoselective reactions are broadly classified as either enantioselective, where one enantiomer is formed preferentially, or diastereoselective, where one diastereomer is favored. wikipedia.org Achieving stereoselectivity often involves the use of chiral auxiliaries, chiral catalysts, or chiral reagents. wikipedia.org

While the direct stereoselective functionalization of this compound has not been extensively reported, general strategies for the asymmetric synthesis of pyrimidine derivatives can be considered. These approaches often involve the reaction of a prochiral pyrimidine substrate with a chiral reagent or catalyst to induce facial selectivity.

For instance, a potential stereoselective transformation could involve the asymmetric reduction of a suitably functionalized derivative of this compound. Another approach could be the diastereoselective addition of a nucleophile to a derivative where a chiral auxiliary has been appended to the pyrimidine core. The nucleophilic ring opening of fused isoxazolopyrimidine systems with chiral amino acid amides has been shown to proceed with varying degrees of stereoselectivity, offering a potential route to chiral pyrimidinylmethylamino acid amides. nih.gov

The following table outlines general approaches to stereoselective synthesis that could be conceptually applied to generate chiral analogs of this compound.

ApproachDescriptionPotential ApplicationReference
Chiral AuxiliaryA chiral group is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction.Attachment of a chiral auxiliary to the N1 or N3 position to control additions to the pyrimidine ring. masterorganicchemistry.com
Chiral CatalystA chiral catalyst is used to create a chiral environment around the substrate, favoring the formation of one stereoisomer.Asymmetric hydrogenation or oxidation of a functionalized derivative of the starting pyrimidine. mdpi.com
Chiral ReagentA stoichiometric amount of a chiral reagent is used to introduce chirality.Use of a chiral reducing agent or a chiral organometallic reagent in reactions with a modified pyrimidine substrate. wikipedia.org

Further research is required to explore and develop specific stereoselective synthetic routes starting from or leading to chiral analogs of this compound. The insights gained from the broader field of asymmetric synthesis of heterocyclic compounds would be invaluable in such endeavors.

Spectroscopic Characterization and Structural Elucidation of 5 Benzyloxy 2 Methylpyrimidin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon framework, while also offering insights into the molecule's tautomeric preferences in solution.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidinone ring, the methyl group, and the benzyloxy substituent. Based on data from structurally similar compounds, the following proton chemical shifts can be anticipated. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.30-7.50 ppm. The methylene (B1212753) protons of the benzyloxy group (-OCH₂Ph) are expected to produce a singlet at approximately δ 5.10-5.30 ppm. The proton at the C6 position of the pyrimidinone ring would likely resonate as a singlet further downfield, around δ 7.60-7.80 ppm, due to the influence of the adjacent nitrogen and oxygen atoms. The methyl protons at the C2 position are anticipated to show a singlet at approximately δ 2.30-2.50 ppm. The N-H proton of the pyrimidinone ring is expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration, but typically falls in the range of δ 10.0-12.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
C6-H 7.60-7.80 s (singlet)
-OCH₂Ph 5.10-5.30 s (singlet)
Aromatic-H 7.30-7.50 m (multiplet)
C2-CH₃ 2.30-2.50 s (singlet)

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct resonances are expected for each carbon atom. The carbonyl carbon (C4) of the pyrimidinone ring is typically observed in the downfield region, around δ 160-165 ppm. The C2 and C6 carbons of the pyrimidinone ring are also expected in the downfield region, with anticipated chemical shifts of approximately δ 150-155 ppm and δ 135-140 ppm, respectively. The C5 carbon, bearing the benzyloxy group, would likely appear around δ 145-150 ppm. The carbons of the benzyl group are expected in the aromatic region (δ 127-136 ppm), with the ipso-carbon appearing at a slightly different shift. The methylene carbon of the benzyloxy group (-OCH₂Ph) is anticipated to resonate around δ 70-75 ppm. The methyl carbon at the C2 position is expected to have a chemical shift in the range of δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 150-155
C4 160-165
C5 145-150
C6 135-140
-OCH₂Ph 70-75
Aromatic-C 127-136

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for confirming the structural assignments of complex molecules. columbia.eduustc.edu.cn

An HSQC experiment on this compound would show direct one-bond correlations between protons and their attached carbons. columbia.edu For instance, it would correlate the signal of the C6-H proton with the C6 carbon, the -OCH₂Ph protons with the methylene carbon, and the C2-CH₃ protons with the methyl carbon.

The HMBC spectrum reveals longer-range (two- and three-bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure. columbia.edu Key expected HMBC correlations for this compound would include:

Correlation between the C6-H proton and the C4, C5, and C2 carbons.

Correlation between the -OCH₂Ph protons and the C5 carbon of the pyrimidinone ring, as well as the ipso-carbon of the phenyl ring.

Correlation between the C2-CH₃ protons and the C2 and C6 carbons.

Correlation between the N3-H proton and the C2 and C4 carbons.

These correlations would provide definitive evidence for the connectivity of the pyrimidinone ring, the methyl group, and the benzyloxy substituent.

Pyrimidin-4(3H)-one derivatives can exist in different tautomeric forms, primarily the keto (pyrimidin-4(3H)-one) and enol (pyrimidin-4-ol) forms. The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents. nih.govrsc.org

NMR spectroscopy is a key technique for studying such tautomeric equilibria in solution. nih.gov For this compound, the predominant tautomer can be determined by analyzing the ¹H and ¹³C NMR spectra. The presence of a signal for the N3-H proton and a ¹³C signal in the carbonyl region (around 160-165 ppm) would be indicative of the keto form being the major tautomer in solution. Conversely, the absence of the N-H signal and the appearance of a distinct O-H signal, along with a shift of the C4 carbon signal to a more shielded value, would suggest the presence of the enol tautomer. Variable temperature NMR studies can also provide information on the dynamics of the tautomeric exchange.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, C=C, and C-O functional groups. rsc.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Description
N-H stretch 3200-3400 Broad band, indicating hydrogen bonding
C-H stretch (aromatic) 3000-3100 Sharp bands
C-H stretch (aliphatic) 2850-3000 Sharp bands
C=O stretch (amide) 1650-1700 Strong, sharp band
C=N and C=C stretch 1500-1650 Multiple bands of varying intensity
C-O stretch (ether) 1200-1300 Strong band

The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be a clear indication of the carbonyl group of the pyrimidinone ring, supporting the predominance of the keto tautomer in the solid state. The broad N-H stretching band suggests intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern is likely to be dominated by the cleavage of the benzylic C-O bond, which is a common fragmentation pathway for benzyloxy derivatives. This would result in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is a characteristic fragment for benzyl-containing compounds. Another significant fragmentation would involve the loss of the benzyl group to give a fragment corresponding to the 5-hydroxy-2-methylpyrimidin-4(3H)-one radical cation. Further fragmentation of the pyrimidinone ring could also be observed.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/z Proposed Fragment
[M]⁺ Molecular ion
[M - 91]⁺ Loss of benzyl radical

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. In the positive ion mode, the molecule of this compound (molecular formula C₁₂H₁₂N₂O₂) is expected to readily protonate to form the molecular ion [M+H]⁺.

The fragmentation of benzyloxy-substituted heterocyclic compounds under ESI conditions often involves the characteristic cleavage of the benzylic ether bond. A primary fragmentation pathway for this compound would be the loss of the benzyl group, leading to a prominent ion corresponding to the hydroxypyrimidinone core. Another significant fragmentation is the formation of the tropylium ion (C₇H₇⁺) at m/z 91, which is a hallmark of compounds containing a benzyl moiety. Further fragmentation of the pyrimidine (B1678525) ring can also occur, though typically to a lesser extent. The fragmentation of fused nitrogen-containing ring systems, such as pyrimido-quinolines, often involves characteristic cross-ring cleavages on the pyrimidine ring nih.gov.

The collisionally activated dissociation (CAD) mass spectra of related compounds like protonated 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) have shown complex fragmentation patterns that involve interactions between benzyl groups, although this is less likely in the target molecule with a single benzyloxy group nih.gov. The study of such fragmentation patterns is crucial for the structural confirmation of the parent compound and for identifying related impurities or metabolites.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

m/z Value (Predicted) Proposed Fragment Formula
217.0977 [M+H]⁺ [C₁₂H₁₃N₂O₂]⁺
126.0405 [M+H - C₇H₇]⁺ [C₅H₆N₂O₂]⁺

Note: The m/z values are predicted based on common fragmentation pathways for benzyloxy-substituted heterocycles. Actual experimental values may vary slightly.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, serving as a powerful tool for confirming the molecular formula.

For this compound, HRMS analysis would be used to confirm its elemental composition of C₁₂H₁₂N₂O₂. The experimentally measured mass of the protonated molecule [M+H]⁺ would be compared against the theoretically calculated mass. A mass error of less than 5 parts per million (ppm) is generally considered confirmation of the assigned molecular formula. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions unimi.it.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₂N₂O₂
Calculated Exact Mass [M] 216.0899
Calculated Exact Mass [M+H]⁺ 217.0972

Note: Experimental 'found' values are obtained from HRMS instrumentation and compared to the calculated values to confirm the elemental composition.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For novel compounds like N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, elemental analysis is a standard characterization method reported alongside spectroscopic data cardiff.ac.uk.

Table 3: Elemental Analysis Data for this compound (C₁₂H₁₂N₂O₂)

Element Calculated (%) Found (%)
Carbon (C) 66.65 (Experimentally Determined)
Hydrogen (H) 5.59 (Experimentally Determined)
Nitrogen (N) 12.95 (Experimentally Determined)

Note: The 'Found' column is populated with data from experimental analysis of a purified sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The spectrum is typically presented as absorbance versus wavelength and is characterized by the wavelength of maximum absorbance (λmax).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* and n → π* transitions associated with its aromatic systems—the pyrimidinone ring and the benzene (B151609) ring of the benzyloxy group. Aromatic compounds typically exhibit strong absorption in the 190-380 nm range vscht.cz. The exact position and intensity of these bands can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees nih.gov. For instance, studies on indenoisoquinolines have shown a distinct dependence of absorption intensities on solvent polarity nih.gov.

Table 4: Expected UV-Vis Absorption Data for this compound

Solvent Expected λmax (nm) Associated Transition
Methanol (B129727) / Ethanol ~220-280 π → π* (Benzene & Pyrimidine rings)

Note: These are estimated absorption ranges based on the chromophores present in the molecule. Actual values must be determined experimentally.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry.

As of the latest search, a specific crystal structure for this compound has not been reported in the surveyed literature. However, the analysis of closely related structures provides valuable insight into the type of data obtained from such an analysis. For example, the crystal structure of 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one, a more complex benzyloxy-substituted heterocycle, has been determined nih.gov. The analysis revealed detailed information about the dihedral angles between the various rings and the nature of the intermolecular forces, such as C—H⋯O and π–π interactions, that consolidate the crystal packing nih.gov.

Should a single crystal of this compound be obtained, X-ray diffraction analysis would yield a comprehensive set of crystallographic data, as illustrated in the table below for the related quinazolinone derivative.

Table 5: Illustrative X-ray Crystallography Data (Based on 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one nih.gov)

Parameter Value
Compound 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
Molecular Formula C₂₃H₂₀N₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 18.2611 (3)
b (Å) 7.6266 (1)
c (Å) 13.2148 (2)
β (°) 91.094 (2)
Volume (ų) 1840.09 (5)

Note: This data is for a related compound and serves to illustrate the parameters determined by X-ray crystallography. The data for this compound would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of 5 Benzyloxy 2 Methylpyrimidin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule.

Molecular Modeling and Dynamics Simulations

These methods are used to study the physical movements of atoms and molecules.

Conformational Analysis and Energy Minima IdentificationConformational analysis would be performed to identify the different spatial arrangements (conformers) of the molecule that can exist due to the rotation around its single bonds. By calculating the potential energy of these different conformers, the most stable, low-energy conformations (energy minima) can be identified. This is particularly important for understanding how the molecule might bind to a biological target.

Without dedicated research on 5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one, the specific data for these analyses remains unknown.

Prediction of Intermolecular Interactions

Theoretical investigations into the solid-state packing of this compound suggest the presence of several key intermolecular interactions that dictate its crystal lattice structure. While a specific crystal structure for this exact compound is not publicly available, computational modeling and analysis of closely related pyrimidinone and quinolone derivatives provide a strong basis for predicting its interaction profile. The primary forces at play are expected to be hydrogen bonding and π-stacking interactions.

The presence of two aromatic rings, the pyrimidine (B1678525) and the benzyl (B1604629) group, facilitates π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement. The interplay between the hydrogen bonding network and these π-stacking forces is crucial in determining the final crystal packing arrangement. Computational studies on similar heterocyclic systems have shown that dispersion forces are a decisive factor in the intermolecular interactions.

A summary of predicted intermolecular interactions is presented in Table 1.

Interaction TypeDonorAcceptorPredicted Importance
Hydrogen BondN-H (pyrimidinone)C=O (pyrimidinone)High
Hydrogen BondC-H (aromatic/methyl)O (benzyloxy/carbonyl)Moderate
Hydrogen BondC-H (aromatic/methyl)N (pyrimidinone)Moderate
π-π StackingPyrimidine ringPyrimidine ringModerate to High
π-π StackingBenzyl ringBenzyl ringModerate to High
π-π StackingPyrimidine ringBenzyl ringModerate

In Silico Structure-Activity Relationship (SAR) Studies

In silico structure-activity relationship (SAR) studies on pyrimidine analogues provide valuable insights into how modifications to the pyrimidine scaffold can influence their biological activity. bohrium.com While specific SAR studies for this compound are not extensively documented, general principles derived from related compounds can be applied to predict the influence of its structural features.

The pyrimidinone core is a common scaffold in many biologically active compounds. nih.gov The substituents at various positions play a critical role in modulating this activity. For the target molecule, the key substituents are the methyl group at the 2-position and the benzyloxy group at the 5-position.

The 2-methyl group: Small alkyl groups at this position are often found in active pyrimidinone derivatives. This group can influence the electronic properties of the ring and may engage in hydrophobic interactions within a biological target.

The 5-benzyloxy group: The nature of the substituent at the 5-position is often a key determinant of activity and selectivity. nih.gov The benzyloxy group is relatively large and lipophilic, which can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. The ether linkage provides some conformational flexibility, allowing the benzyl ring to adopt various orientations. This flexibility can be crucial for optimal binding to a target protein. The aromatic ring itself can participate in π-stacking or hydrophobic interactions.

Computational studies on related pyrazolo[3,4-d]pyrimidinone derivatives have shown that the incorporation of an aromatic moiety at a similar position is essential for bioactivity. mdpi.com Furthermore, the substitution pattern on this aromatic ring can fine-tune the activity. It is plausible that the unsubstituted benzyl group in this compound could be a starting point for further optimization, where the addition of various functional groups to the phenyl ring could enhance potency or selectivity. For instance, studies on other heterocyclic systems have shown that electron-donating or electron-withdrawing groups on such a pendant aromatic ring can drastically alter the biological profile.

A hypothetical SAR summary for 5-substituted pyrimidinones (B12756618), based on general findings, is presented in Table 2.

Position 5 SubstituentPredicted Effect on ActivityRationale
Small Alkoxy (e.g., Methoxy)ModerateProvides some lipophilicity and hydrogen bond accepting capability.
Benzyloxy Significant Introduces significant lipophilicity and potential for π-stacking interactions. The size and flexibility can be key for receptor binding.
Substituted BenzyloxyModulatedSubstituents on the phenyl ring can alter electronic properties, solubility, and introduce new interaction points.
HydrogenLowLacks the features for significant hydrophobic or aromatic interactions at this position.
HalogenModerateCan influence electronic properties and participate in halogen bonding.

Prediction and Validation of Tautomeric Equilibria

The phenomenon of tautomerism is critical in understanding the chemical behavior and biological activity of heterocyclic compounds like this compound. This compound can theoretically exist in several tautomeric forms, primarily involving keto-enol and imine-enamine equilibria. The most significant equilibrium is the one between the 4(3H)-one (lactam) form and the 4-hydroxypyrimidine (B43898) (lactim) form.

Computational studies on the parent 4(3H)-pyrimidinone molecule have shown that the keto (lactam) form is significantly more stable than the enol (lactim) form in the gaseous phase. acs.orgnih.govresearchgate.netup.pt This preference for the ketonic form is a general trend for pyrimidinone derivatives and is attributed to a combination of factors including aromaticity and electronic delocalization. acs.orgnih.gov The introduction of a nitrogen atom into the ring, when compared to 2-hydroxypyridine, shifts the equilibrium towards the keto tautomer. acs.orgnih.govresearchgate.netup.pt

For this compound, it is therefore highly probable that the 4(3H)-one form is the predominant tautomer under most conditions. The presence of the electron-donating benzyloxy group at the 5-position is not expected to significantly alter this fundamental preference.

Theoretical calculations, typically employing Density Functional Theory (DFT), are a powerful tool for predicting the relative energies of tautomers. These calculations can be performed in the gas phase and with the inclusion of solvent models to simulate more realistic environments. Experimental validation of these predictions is often achieved through spectroscopic methods, particularly NMR and UV-Vis spectroscopy, as the different tautomers will have distinct spectral signatures. nih.gov For instance, the chemical shifts of the protons and carbons in the pyrimidine ring would differ significantly between the keto and enol forms.

A summary of the predicted tautomeric equilibrium for this compound is presented in Table 3.

Tautomeric FormStructurePredicted Stability
4(3H)-one (Lactam)This compoundPredominant
4-Hydroxypyrimidine (Lactim)5-(Benzyloxy)-4-hydroxy-2-methylpyrimidineMinor
Other Tautomers(e.g., zwitterionic forms)Negligible contribution

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Pyrimidinone Frameworks

The synthesis of pyrimidinone scaffolds is continuously evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. Traditional synthetic routes are often being replaced by novel strategies that offer higher yields, greater molecular diversity, and a reduced environmental footprint.

One promising approach is the use of multicomponent reactions (MCRs) . MCRs allow for the synthesis of complex molecules like pyrimidinone derivatives in a single step from three or more starting materials, which significantly streamlines the synthetic process. Furthermore, the development of novel catalysts, including nanocatalysts and biocatalysts, is expected to play a crucial role in enhancing the efficiency and selectivity of these reactions. The principles of green chemistry , such as the use of safer solvents (like water), solvent-free reaction conditions, and microwave or ultrasound irradiation, are also being increasingly integrated into the synthesis of pyrimidinone frameworks to create more sustainable chemical processes. acs.orgnuph.edu.uanih.govsemanticscholar.orgnih.gov

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Interaction Studies

Understanding how a drug molecule interacts with its biological target in real-time and within a cellular environment is fundamental to elucidating its mechanism of action. Advanced spectroscopic and imaging techniques are becoming indispensable tools for these investigations.

Techniques such as Förster Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) can provide high-resolution data on the binding kinetics and dynamics of compounds like 5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one with their target proteins. vulcanchem.com Moreover, the development of novel imaging probes and super-resolution microscopy allows for the visualization of these interactions at the subcellular level, offering unprecedented insights into how these molecules function within living cells. researchgate.netpensoft.net These methods can help researchers understand not only if a compound binds to its target but also where and for how long, which is critical information for designing more effective drugs. anaxlab.comontosight.ai

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of new drug candidates. bldpharm.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecules and predict their properties. nih.govnih.govnih.gov

For the pyrimidinone framework, AI and ML algorithms can be used to:

Design novel derivatives of this compound with improved potency and selectivity. chemrxiv.org

Predict the biological activity of these new compounds against various targets, thereby prioritizing the most promising candidates for synthesis and testing.

Optimize pharmacokinetic properties to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

By leveraging the power of AI and ML, researchers can significantly reduce the time and cost associated with the early stages of drug discovery. nih.gov

Exploration of Undiscovered Pharmacological Targets and Biological Applications

The pyrimidine (B1678525) nucleus is a versatile scaffold that has been shown to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comresearchgate.net A key area of future research will be the identification of novel pharmacological targets for pyrimidinone derivatives.

High-throughput screening and chemoproteomics approaches can be employed to screen libraries of pyrimidinone compounds against a wide array of proteins to identify new and unexpected interactions. This could unveil previously unknown biological applications for compounds like this compound and open up new therapeutic avenues for diseases with unmet medical needs. The vast chemical space of pyrimidinone derivatives suggests that many of their potential biological activities remain to be discovered. researchgate.net

Implementation of Multi-Omics Approaches to Elucidate Complex Mechanisms of Action

To fully understand the biological effects of a drug, it is essential to investigate its impact on various cellular processes. Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, provide a holistic view of the cellular response to a drug.

By applying multi-omics technologies, researchers can:

Identify the specific cellular pathways that are modulated by this compound.

Uncover potential off-target effects and mechanisms of toxicity.

Discover biomarkers that can predict a patient's response to treatment.

This systems-level understanding of a compound's mechanism of action is crucial for its successful clinical development and for the realization of personalized medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.